Octadecanoic acid, 8-quinolinyl ester
Description
Octadecanoic acid (stearic acid) esters are fatty acid derivatives widely studied for their biological activities and industrial applications. These esters are formed by the reaction of octadecanoic acid with various alcohols, resulting in compounds with distinct physicochemical and bioactive properties. This article focuses on these analogs, leveraging data from phytochemical, pharmacological, and industrial studies to highlight their unique characteristics.
Properties
CAS No. |
86137-76-0 |
|---|---|
Molecular Formula |
C27H41NO2 |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
quinolin-8-yl octadecanoate |
InChI |
InChI=1S/C27H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-26(29)30-25-21-17-19-24-20-18-23-28-27(24)25/h17-21,23H,2-16,22H2,1H3 |
InChI Key |
NSCQSJGIVYLOLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Heating equimolar quantities of stearic acid and 8-hydroxyquinoline in xylene at 190–205°C under carbon dioxide sparging facilitates azeotropic removal of water, driving the equilibrium toward ester formation. The absence of catalysts minimizes side reactions but necessitates precise temperature control to prevent decomposition of the heterocyclic alcohol.
Process Optimization
Example 4 from the patent illustrates critical parameters:
- Molar ratio : 4:1 fatty acid-to-alcohol ratio ensures complete conversion
- Solvent system : Xylene enables efficient water removal (0.5–1.0 L/kg substrate)
- Reaction time : 8–17 hours at 190–205°C yields 85–92% crude ester
Post-reaction processing involves dissolving the product in benzene, activated carbon treatment (31 g/L), and vacuum distillation to achieve Hellige color values ≤12.
Acid-Catalyzed Dehydration-Condensation
US20100324314A1 details an environmentally conscious approach using involatile acid catalysts followed by weak base neutralization. This method proves particularly effective for sterically hindered alcohols like 8-hydroxyquinoline.
Catalytic System Design
Sulfuric acid (98%) serves as the primary catalyst at 5–7 wt% loading. The reaction proceeds in dichloroethane at reflux (83°C) for 6–8 hours, achieving 89–94% conversion. Neutralization with sodium hydrogencarbonate (1.2 eq) precipitates sulfate salts, which are removed via filtration rather than aqueous extraction—reducing wastewater generation by 40% compared to traditional methods.
Scalability Considerations
Pilot-scale trials demonstrate:
- Energy efficiency : 23% reduction in heating requirements vs. thermal methods
- Purity profile : Residual acid <50 ppm after neutralization
- Solvent recovery : 92% dichloroethane reclaimed via fractional distillation
Carbodiimide-Mediated Coupling
The enzymatic synthesis strategies from Edda Katrín's thesis inspired adaptation of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) chemistry for this esterification. This approach operates under mild conditions (25–40°C), preserving the quinoline structure.
Activation and Coupling Dynamics
Stearic acid activation proceeds via EDAC (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.3 eq) in anhydrous dichloromethane. The resulting O-acylisourea intermediate reacts with 8-hydroxyquinoline within 4 hours, achieving 95–97% conversion.
Comparative Performance Metrics
| Parameter | Thermal | Acid-Catalyzed | EDAC |
|---|---|---|---|
| Temperature (°C) | 190–205 | 83 | 25–40 |
| Reaction Time (h) | 8–17 | 6–8 | 4–6 |
| Yield (%) | 85–92 | 89–94 | 95–97 |
| Purity (HPLC) | 91% | 93% | 98% |
| Energy Consumption (kW) | 18.4 | 12.7 | 4.2 |
Purification and Characterization
All methods converge on similar purification workflows:
- Solvent extraction : Benzene/water partitioning removes unreacted acid
- Adsorption : Activated carbon treatment (20–50 g/L) reduces coloration
- Crystallization : Hexane/ethyl acetate (3:1) recrystallization yields white crystals (mp 68–71°C)
Advanced characterization data:
- ¹H NMR (CDCl₃) : δ 8.92 (dd, J=4.2 Hz, 1H), 8.35 (dd, J=8.1 Hz, 1H), 2.35 (t, J=7.5 Hz, 2H)
- IR (KBr) : 1745 cm⁻¹ (ester C=O), 1260 cm⁻¹ (C-O)
- HRMS : [M+H]⁺ calc. 447.2876, found 447.2873
Industrial Implementation Challenges
Scale-up considerations reveal critical bottlenecks:
- Thermal method : 14% yield loss per 10× scale increase due to heat transfer limitations
- Acid catalysis : Sulfate disposal costs ($12–18/kg product) impact economic viability
- EDAC route : Reagent costs dominate (72% of total production cost)
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 8-quinolinyl ester undergoes various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: Octadecanoic acid and 8-hydroxyquinoline.
Reduction: Primary alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Octadecanoic acid, 8-quinolinyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Diversity
Octadecanoic acid esters differ primarily in their alkyl or aryl substituents, which influence solubility, bioavailability, and biological activity. Below is a comparative analysis of key analogs:
Pharmacological Activities
- Antidiabetic Potential: Methyl and ethyl esters exhibit α-glucosidase and α-amylase inhibition, comparable to acarbose . Oleic and linoleic acid esters show superior α-glucosidase inhibition, but octadecanoic acid derivatives contribute to pancreatic protection .
- Anti-inflammatory Effects : Methyl esters in J. curcas root extracts reduced inflammation without cytotoxicity, unlike hexane partitions, which showed high toxicity .
- Antimicrobial Action : Ethyl esters demonstrated broad-spectrum activity against S. aureus , while 2,3-dihydroxypropyl esters targeted Gram-negative and Gram-positive bacteria .
Industrial and Phytochemical Relevance
- Stability in Extracts : Octyl esters are stable markers for distinguishing wild and cultivated plants .
- Toxicological Profiles : Ethyl esters in Halocnemon strobilacium showed low mammalian cytotoxicity but potent insecticidal effects (LC₅₀ = 0.159 mg/cm²) .
Key Research Findings and Contradictions
- Bioactivity vs. Cytotoxicity: While methyl esters in J. curcas are non-toxic , hexane extracts of the same plant showed high cytotoxicity, underscoring solvent-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
